AZD-5991

Mcl-1 FRET Enantioselectivity

Validating Mcl-1 dependent apoptosis requires precise negative controls. Using the active R-enantiomer or racemic mixtures introduces confounding variables and irreproducible results. This enantiopure S-enantiomer solves that gap. - **Biochemical validation**: Kd of 0.98 μM by SPR - benchmark assay sensitivity and dynamic range. - **Chiral method development**: Reference standard for HPLC enantiopurity QC of AZD-5991 API. - **Mechanistic control**: Co-treatment at equimolar concentrations isolates Mcl-1 specific effects from off-target activity. Available from BenchChem with verified enantiopurity and analytical data.

Molecular Formula C35H34ClN5O3S2
Molecular Weight 672.3 g/mol
CAS No. 2143061-82-7
Cat. No. B1649328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-5991
CAS2143061-82-7
Synonyms17-Chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentaazaheptacyclo(27.7.1.14,7.011,15.016,21.020,24.030,35)octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid
AZD5991
Molecular FormulaC35H34ClN5O3S2
Molecular Weight672.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C
InChIInChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43)
InChIKeyKBQCEQAXHPIRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentaazaheptacyclo(27.7.1.14,7.011,15.016,21.020,24.030,35)octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid (CAS 2143061-82-7) | A Defined Mcl-1 Inhibitor for Enantioselectivity Controls and Assay Validation


This compound is the S-enantiomer of the macrocyclic Mcl-1 inhibitor AZD-5991 [1]. It is an enantiopure small molecule with the molecular formula C35H34ClN5O3S2 and is identified as a less active enantiomer of the clinical candidate AZD-5991 [1]. Its primary utility lies in its well-characterized, quantifiably reduced activity against the Mcl-1 target relative to the active R-enantiomer, making it a critical tool for confirming target engagement, validating assay specificity, and serving as a negative control in studies investigating Mcl-1 dependent apoptosis.

1
Stereochemical-control tool for Mcl-1 target engagement assays
Use as negative control to attribute effects to R-enantiomer inhibition
2
Enantiopurity-defined reference for assay specificity validation
Ensures observed apoptosis signals are enantiomer-dependent
3
Chiral analytical standard for method development
Supports chiral HPLC retention time and purity quantification workflows

Why the S-Enantiomer of AZD-5991 (CAS 2143061-82-7) Cannot Be Substituted with Racemic Mixtures or Analogs


Substituting this specific compound with the active R-enantiomer (AZD-5991, CAS 2143010-83-5) , its racemic mixture , or other Mcl-1 inhibitors [1] will lead to irreproducible and misattributed results. The S-enantiomer exhibits a quantifiably different activity profile; its use as a negative control is contingent on its established, lower potency . Using the more potent R-enantiomer would induce Mcl-1 mediated apoptosis, confounding results. Similarly, a racemic mixture would introduce an undefined, variable proportion of the active compound, precluding accurate dose-response analysis. The following quantitative evidence details the exact, measurable differences that underpin the requirement for this specific stereoisomer.

R-enantiomer (AZD-5991)
Using the active enantiomer may induce Mcl-1-dependent apoptosis, confounding negative control interpretation and shifting assay readout away from stereochemical-control context.
Racemic mixture or undefined stereoisomer ratio
An uncontrolled proportion of active enantiomer precludes reproducible dose-response analysis and may obscure enantiomer-specific binding windows.
Alternative Mcl-1 inhibitors with different selectivity profiles
Other inhibitors may exhibit distinct off-target or binding kinetics; they cannot serve as defined negative controls for AZD-5991-based target engagement studies.

Quantitative Differentiation Guide for AZD-5991 S-Enantiomer (CAS 2143061-82-7): A Data-Driven Rationale for Procurement


Direct Potency Comparison in Mcl-1 FRET Binding Assay

In a FRET-based binding assay, the S-enantiomer exhibits an IC50 of 6.3 μM against Mcl-1, which is approximately 9,000-fold less potent than the active R-enantiomer, AZD-5991, which has a reported IC50 of 0.7 nM in the same assay [1]. This stark difference in target engagement is the primary differentiator, establishing the S-enantiomer as a highly specific negative control for confirming that observed effects are due to Mcl-1 inhibition by the active enantiomer.

Mcl-1 IC50 (FRET)
Reported
S: 6.3 μM
R: 0.7 nM
~9,000-fold difference
Supports enantioselective binding control; defines negative control potency window.
Cross-study comparable FRET context; verify under own assay conditions.
Mcl-1 FRET Enantioselectivity

Affinity Comparison by Surface Plasmon Resonance (SPR)

Consistent with the FRET data, the S-enantiomer demonstrates significantly weaker binding affinity for Mcl-1. Surface Plasmon Resonance (SPR) analysis determined a Kd of 0.98 μM for the S-enantiomer, compared to a reported Kd of 0.17 nM for the active R-enantiomer [1]. This represents an approximately 5,700-fold difference in binding affinity.

Mcl-1 Kd (SPR)
Reported
S: 0.98 μM
R: 0.17 nM
~5,700-fold weaker
Orthogonal affinity confirmation; consistent with direct binding loss rather than assay artifact.
SPR platform-dependent; data to verify for your system.
Mcl-1 SPR Binding Affinity

Enantiomeric Purity Specification for Reliable Negative Control Function

The functional utility of this compound as a negative control is directly tied to its stereochemical purity. Commercial suppliers specify a purity of >98% for this S-enantiomer [1]. While not a direct comparator to another compound, this specification is critical for its intended use; contamination with even 2% of the highly active R-enantiomer (which is ~9,000-fold more potent) could generate a significant, misleading background signal in sensitive assays.

Enantiomeric Purity
Specification review
>98% (CoA)
Critical for negative control reliability; minor R-enantiomer contamination may shift baseline signal.
Lot-specific review recommended; request CoA for each batch.
Enantiopurity Quality Control Assay Reproducibility

Defined Application Scenarios for AZD-5991 S-Enantiomer (CAS 2143061-82-7) in Research and Assay Development


Validation of Mcl-1 Target Engagement and Phenotypic Specificity

In experiments using the potent R-enantiomer (AZD-5991) to induce Mcl-1 dependent apoptosis, this S-enantiomer serves as the optimal negative control. Co-treatment at equimolar concentrations allows researchers to attribute any observed cellular effects (e.g., loss of viability, caspase activation) specifically to Mcl-1 inhibition by the active enantiomer, as the S-enantiomer should not produce these effects [1].

Calibration and Lower Limit of Detection (LLOD) for Mcl-1 Binding Assays

The well-characterized, weaker binding affinity (Kd of 0.98 μM by SPR) of the S-enantiomer can be used to benchmark the sensitivity of biophysical assays, such as SPR or thermal shift assays, for Mcl-1. It provides a reliable, low-affinity data point to define the dynamic range and lower limit of detection for a screening platform, ensuring that weak but potentially relevant binders can be distinguished from true non-binders [1].

Chiral Method Development and Analytical Reference Standard

The S-enantiomer is an essential reference standard for developing and validating chiral separation methods (e.g., HPLC with a chiral stationary phase) to ensure the enantiopurity of synthesized or procured batches of the active R-enantiomer. Its defined retention time and optical properties are critical for quantifying the undesired S-enantiomer impurity in active pharmaceutical ingredient (API) production and quality control [1].

Application
Selection Property
Validation Focus
Target engagement specificity control
Enantiomer-specific negative control
Apoptosis/caspase endpoint interpretation in Mcl-1 models
Assay sensitivity calibration
Defined low-affinity binding standard
SPR/thermal shift detection range and LLOD benchmarking
Chiral purity method validation
Enantiomeric reference standard
Chiral HPLC retention time and enantiopurity quantification

Technical Documentation Hub

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